molecular formula C20H20N2O2S B11578456 N-cyclopentyl-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

N-cyclopentyl-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11578456
M. Wt: 352.5 g/mol
InChI Key: BNCIXUGGASNLLV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetamide is a complex organic compound that features a cyclopentyl group, a thiophene ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. One common method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide to form the thiophene ring . The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The indole and thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

N-cyclopentyl-2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-cyclopentyl-2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-[3-(thiophene-2-carbonyl)-1H-indol-1-yl]acetamide is unique due to its combination of a cyclopentyl group, thiophene ring, and indole moiety. This unique structure allows it to exhibit a diverse range of chemical and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N-cyclopentyl-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C20H20N2O2S/c23-19(21-14-6-1-2-7-14)13-22-12-16(15-8-3-4-9-17(15)22)20(24)18-10-5-11-25-18/h3-5,8-12,14H,1-2,6-7,13H2,(H,21,23)

InChI Key

BNCIXUGGASNLLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4

Origin of Product

United States

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